molecular formula C24H21ClN6O B2433977 1-(2-chlorophenyl)-4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine CAS No. 1396673-66-7

1-(2-chlorophenyl)-4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine

Cat. No.: B2433977
CAS No.: 1396673-66-7
M. Wt: 444.92
InChI Key: AWHBSUVBLAVDAN-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a chlorophenyl group, and a triazole moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Chlorophenyl Group: This step may involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with a suitable nucleophile.

    Formation of the Piperazine Ring: This can be synthesized through a cyclization reaction involving appropriate diamines and dihalides.

    Coupling Reactions: The final step often involves coupling the triazole and piperazine moieties using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-(2-chlorophenyl)-4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

    Coupling Reactions: The compound can participate in coupling reactions, forming larger molecules or polymers.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-(2-chlorophenyl)-4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(2-chlorophenyl)-4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine can be compared with similar compounds, such as:

    1-(2-chlorophenyl)-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperazine: This compound lacks the pyridinyl group, which may affect its chemical reactivity and biological activity.

    1-(2-chlorophenyl)-4-[(1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl)carbonyl]morpholine: The piperazine ring is replaced with a morpholine ring, which can influence its pharmacokinetic properties.

    1-(2-chlorophenyl)-4-[(1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine: The piperazine ring is replaced with a piperidine ring, potentially altering its biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-(1-phenyl-5-pyridin-2-yltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN6O/c25-19-10-4-5-12-21(19)29-14-16-30(17-15-29)24(32)22-23(20-11-6-7-13-26-20)31(28-27-22)18-8-2-1-3-9-18/h1-13H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHBSUVBLAVDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=C(N(N=N3)C4=CC=CC=C4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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